
1-(Trifluoromethoxy)naphthalene-4-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethoxy)naphthalene-4-acetonitrile is a chemical compound with the molecular formula C13H8F3NO and a molecular weight of 251.20 g/mol . This compound features a trifluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group. The trifluoromethoxy group is known for its unique properties, such as high electronegativity and hydrophobicity, making it valuable in various chemical applications .
Méthodes De Préparation
The synthesis of 1-(Trifluoromethoxy)naphthalene-4-acetonitrile can be achieved through several methods. One common approach involves the trifluoromethoxylation of arynes using 2,4-dinitro-1-(trifluoromethoxy)benzene as a trifluoromethoxide anion source . This method is favored for its safety, cost-effectiveness, and commercial availability of the reagents. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Trifluoromethoxy)naphthalene-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Trifluoromethoxy)naphthalene-4-acetonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of biologically active molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic applications due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism by which 1-(Trifluoromethoxy)naphthalene-4-acetonitrile exerts its effects involves its interaction with molecular targets through its trifluoromethoxy group. This group can influence the electronic properties of the compound, allowing it to participate in various chemical reactions and interact with biological molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1-(Trifluoromethoxy)naphthalene-4-acetonitrile can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)benzene: This compound also contains a trifluoromethoxy group but lacks the naphthalene ring, making it less complex.
1-(Trifluoromethoxy)naphthalene: Similar to the target compound but without the acetonitrile group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethoxy group with the naphthalene and acetonitrile functionalities, providing a versatile platform for various chemical and biological applications.
Propriétés
Formule moléculaire |
C13H8F3NO |
|---|---|
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
2-[4-(trifluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)18-12-6-5-9(7-8-17)10-3-1-2-4-11(10)12/h1-6H,7H2 |
Clé InChI |
GRIPTPMMYJMBGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


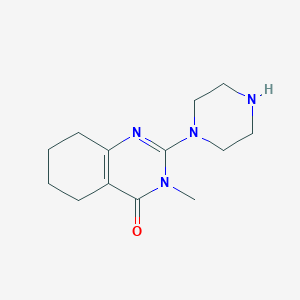
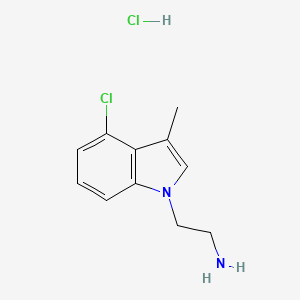


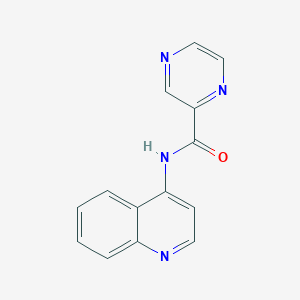
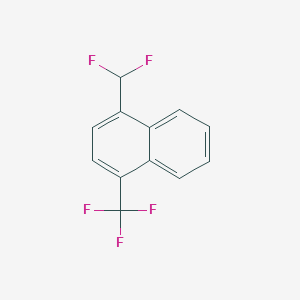
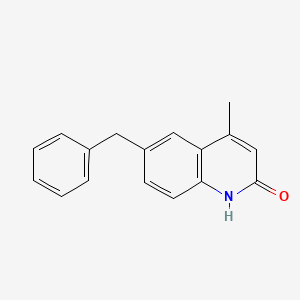

![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)

![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)



